3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups to the aromatic rings.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one: A similar compound with a different substitution pattern on the aromatic rings.
Bis(4-fluorophenyl)methanol: Another compound featuring the 4-fluorophenyl group but with different functional groups attached.
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both methoxy and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H27FN2O4 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C27H27FN2O4/c1-6-21-26(17-7-13-22(31-2)24(15-17)33-4)29-30(20-11-9-19(28)10-12-20)27(21)18-8-14-23(32-3)25(16-18)34-5/h7-16H,6H2,1-5H3 |
InChI Key |
GUSMZSOJUXJNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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